Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and organic synthesis .
Preparation Methods
The synthesis of Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate typically involves a two-step one-pot reaction. The process begins with the reaction of heterocyclic amines with N,N-dimethylformamide dimethyl acetate (DMF-DMA) to produce intermediates. These intermediates are then condensed with active electrophiles such as ethyl bromoacetate, bromoacetonitrile, or 2-bromoacetophenone in the same flask without isolation . This method provides a convenient and efficient approach to synthesizing 3-substituted imidazo[1,2-a]pyridines in moderate to high yields .
Chemical Reactions Analysis
Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by transition metals or occur under metal-free conditions.
Reduction: This reaction typically involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce various substituted imidazo[1,2-a]pyridines .
Scientific Research Applications
Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing drugs with antimicrobial, antiviral, and anticancer properties
Material Science: Its structural properties make it useful in the development of new materials with specific electronic and optical characteristics.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease processes . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate can be compared with other imidazo[1,2-a]pyridine derivatives such as:
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamides: These compounds exhibit significant activity against multidrug-resistant tuberculosis.
6-Bromoimidazo[1,2-a]pyridine-2-carbohydrazide: This compound has been studied for its potential antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities .
Properties
IUPAC Name |
lithium;7-bromoimidazo[1,2-a]pyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2.Li/c9-5-1-2-11-4-6(8(12)13)10-7(11)3-5;/h1-4H,(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNDOFDHGLLAQN-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CN2C=C(N=C2C=C1Br)C(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrLiN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.